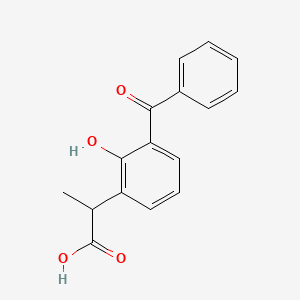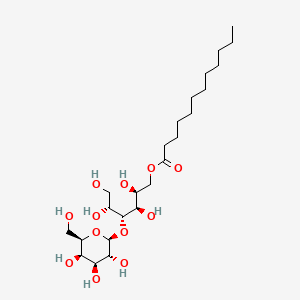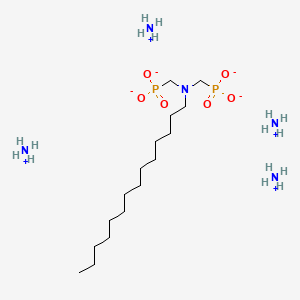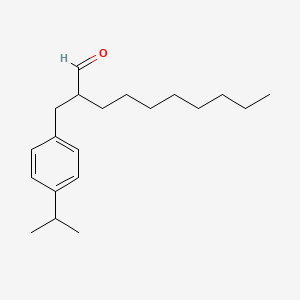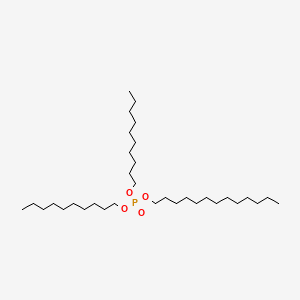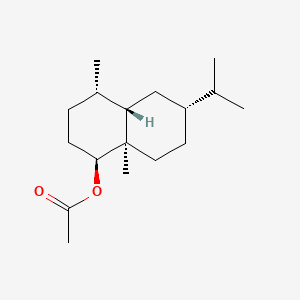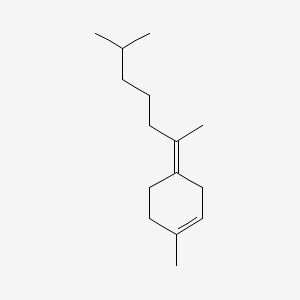
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- is an organic compound belonging to the class of cycloalkenes It is characterized by a cyclohexene ring substituted with a 1,5-dimethylhexylidene group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with 1,5-dimethylhexylidene halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene, facilitating the nucleophilic attack on the halide.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor compounds followed by selective dehydrogenation. The use of metal catalysts such as palladium or platinum can enhance the efficiency of these reactions. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound to its saturated analogs.
Substitution: Electrophilic substitution reactions can occur at the cyclohexene ring, with reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl₂, Br₂), Sulfonyl chlorides (RSO₂Cl)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: Halogenated cyclohexenes, Sulfonylated cyclohexenes
Aplicaciones Científicas De Investigación
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexene, 4,4-dimethyl-
- Cyclohexene, 3-(1,5-dimethyl-4-hexenyl)-6-methylene-
Uniqueness
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
74253-05-7 |
|---|---|
Fórmula molecular |
C15H26 |
Peso molecular |
206.37 g/mol |
Nombre IUPAC |
(4E)-1-methyl-4-(6-methylheptan-2-ylidene)cyclohexene |
InChI |
InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h8,12H,5-7,9-11H2,1-4H3/b15-14- |
Clave InChI |
WTRAORJBWZMQIV-PFONDFGASA-N |
SMILES isomérico |
CC1=CC/C(=C(\C)/CCCC(C)C)/CC1 |
SMILES canónico |
CC1=CCC(=C(C)CCCC(C)C)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


